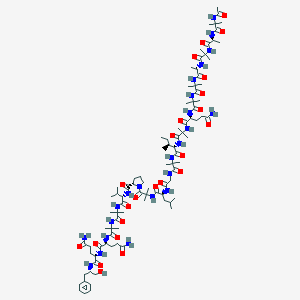
6-Aminoquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoquinoline-2-carboxylic acid, also known as 2-Aminoquinoline-6-carboxylic acid, is a compound with the molecular formula C10H8N2O2 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
An efficient three-step sequence has been developed for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester starting from commercially available 6-quinolinecarboxylic acid . The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .Molecular Structure Analysis
The molecular structure of 6-Aminoquinoline-2-carboxylic acid consists of a pyridine ring fused with a benzene ring, where the hydroxyl group is attached to position 8 . This structure allows it to undergo numerous chemical reactions and structural modifications .Chemical Reactions Analysis
The compound undergoes a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system . This reaction is part of the synthesis process of 2-aminoquinoline-6-carboxylic acid benzyl ester .Physical And Chemical Properties Analysis
6-Aminoquinoline-2-carboxylic acid is a solid substance . It has a molecular weight of 188.19 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Amino Acid Derivatization in HPLC
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs . Originally, AQC derivatization was used to enhance UV detection of amino acids (and amines) and to provide a fluorescent derivative for further enhanced detection .
Enhancing Mass Spectrometry (MS) Detection
It was found that AQC derivatization could also enhance mass spectrometry (MS) detection . The AQC tag is identical for all amino acids, facilitating their ESI–MS detection .
Enantioseparation of Amino Acids
The fluorescent tag 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a commercial N-terminal label for proteinogenic amino acids (AAs), designed for reversed-phase separation and quantification of the AA racemates .
Use in Chiral Stationary Phases
The applicability of AQC-tagged AAs and AA-type zwitterionic compounds was tested for enantiomer separation on the tert-butyl carbamate modified quinine and quinidine based chiral stationary phases .
Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester
An effective three-step sequence has been developed for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester from commercially available 6-quinoline carboxylic acid .
Corrosion Inhibition
The effect of 2-aminoquinoline-6-carboxylic acid on the corrosion of mild steel in 1 M HCl solution was investigated . The compound was found to be a good inhibitor for mild steel in this environment .
Mechanism of Action
Target of Action
The primary target of 6-Aminoquinoline-2-carboxylic acid is mild steel, particularly in hydrochloric acid solutions . The compound acts as a corrosion inhibitor, preventing the degradation of the steel surface .
Mode of Action
6-Aminoquinoline-2-carboxylic acid interacts with its target by adsorbing onto the steel surface, forming a protective layer . This adsorption is believed to occur through the active centers of the molecule . The compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions involved in the corrosion process .
Pharmacokinetics
The compound’s ability to adsorb onto surfaces suggests it may have significant distribution potential within the systems it is introduced to .
Result of Action
The primary result of 6-Aminoquinoline-2-carboxylic acid’s action is the inhibition of corrosion in mild steel. The compound’s efficiency as a corrosion inhibitor increases with concentration, reaching an efficiency of 91.8% at a concentration of 500 mg/l . This protective action results in the preservation of the steel surface, preventing its degradation in corrosive environments .
Action Environment
The action of 6-Aminoquinoline-2-carboxylic acid is influenced by the environment in which it is used. In particular, the compound’s effectiveness as a corrosion inhibitor is dependent on the concentration of the compound in the solution
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Future Directions
The development of the synthesis procedure of 2-aminoquinoline-6-carboxylic acid is especially important since gaseous ammonia, ammonium hydroxide, and solutions of ammonia in alcohols all failed to deliver a safe and reliable process . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
6-aminoquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNMNMAOAGJMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560955 |
Source


|
| Record name | 6-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-2-carboxylic acid | |
CAS RN |
124551-31-1 |
Source


|
| Record name | 6-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the main application of 6-Aminoquinoline-2-carboxylic acid according to the research?
A1: The research paper [] highlights that 6-Aminoquinoline-2-carboxylic acid is a potential monomer for incorporating quinoline units into commercial polymers like polyamides and polyesters. [] This suggests its potential use in material science and polymer chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)



![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)





